molecular formula CdLa B15472003 Cadmium--lanthanum (1/1) CAS No. 39293-34-0

Cadmium--lanthanum (1/1)

Katalognummer: B15472003
CAS-Nummer: 39293-34-0
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: VCFSIIPMHCWGGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cadmium–lanthanum (1/1), with the hypothetical formula CdLa, is an intermetallic compound where cadmium (Cd) and lanthanum (La) combine in a 1:1 molar ratio. Intermetallic compounds like CdLa are often studied for their unique electronic, magnetic, or catalytic properties. Such materials may form crystal structures influenced by the atomic radii (La: 1.87 Å; Cd: 1.55 Å) and electronegativities (La: 1.10; Cd: 1.69) of the constituent elements .

Eigenschaften

CAS-Nummer

39293-34-0

Molekularformel

CdLa

Molekulargewicht

251.32 g/mol

IUPAC-Name

cadmium;lanthanum

InChI

InChI=1S/Cd.La

InChI-Schlüssel

VCFSIIPMHCWGGZ-UHFFFAOYSA-N

Kanonische SMILES

[Cd].[La]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Iridium–Lanthanum (1:1) (IrLa)

IrLa (CAS 53095-72-0), a structurally characterized 1:1 intermetallic compound, provides a relevant comparison. Key properties include:

  • Molecular weight : 331.122 g/mol.
  • Structure : Available as a 3D SD file, indicating a well-defined crystallographic arrangement .

In contrast, hypothetical CdLa would have a molecular weight of ~251.32 g/mol (Cd: 112.41 g/mol; La: 138.91 g/mol). The smaller atomic radius of Cd compared to Ir (1.36 Å) may lead to distinct packing efficiencies and bonding interactions.

Lanthanum Chloride (LaCl₃)

It is used industrially and in laboratories, with stringent safety protocols due to its hygroscopic and corrosive nature . Unlike intermetallics like CdLa or IrLa, LaCl₃ is ionic, soluble in polar solvents, and lacks metallic conductivity.

Other Lanthanum Intermetallics

Comparatively, CdLa might prioritize different properties, such as thermal stability or electrical conductivity, depending on Cd’s influence on the material matrix .

Comparative Data Table

Property Cadmium–Lanthanum (1/1) (CdLa) Iridium–Lanthanum (1/1) (IrLa) Lanthanum Chloride (LaCl₃)
Formula CdLa IrLa LaCl₃
Molecular Weight ~251.32 g/mol 331.122 g/mol 245.26 g/mol
Bonding Type Metallic/Intermetallic Metallic/Intermetallic Ionic
Oxidation States Cd²⁺, La³⁺ Ir³⁺(?), La³⁺ La³⁺, Cl⁻
CAS Number N/A 53095-72-0 20211-76-1
Applications Hypothetical: Alloys, semiconductors Catalysis, materials science Industrial catalysts, labs

Research Findings and Trends

  • Structural Insights : IrLa’s 3D structure suggests dense atomic packing, whereas CdLa might form less dense lattices due to Cd’s smaller size .
  • Thermal and Electronic Properties : Cd’s lower melting point (321°C) compared to Ir (2466°C) implies CdLa would exhibit reduced thermal stability relative to IrLa .
  • Safety and Handling : Unlike LaCl₃, which requires precautions against moisture and corrosion, intermetallics like CdLa and IrLa likely demand safeguards against metal dust inhalation .

Vorbereitungsmethoden

Direct Elemental Combination

The most straightforward method involves stoichiometric mixing of lanthanum (La) and cadmium (Cd) metals followed by high-temperature annealing. Lanthanum’s high melting point (920°C) and cadmium’s low boiling point (767°C) necessitate sealed quartz ampoules under inert atmospheres to prevent cadmium sublimation.

A representative procedure entails:

  • Precursor Preparation : La chips (99.9%) and Cd granules (99.99%) combined in a 1:1 molar ratio.
  • Encapsulation : Loaded into quartz tubes under 10⁻³ Torr vacuum, flame-sealed.
  • Thermal Treatment : Heated at 5°C/min to 800°C, held for 48–72 hours, followed by slow cooling (1°C/min).

X-ray diffraction (XRD) analysis of products typically shows a cubic CsCl-type structure (Pm3̄m) with lattice parameter a = 3.892 Å, consistent with Vegard’s law deviations due to La’s larger ionic radius (1.16 Å vs. Cd²⁺ 0.95 Å). Phase purity exceeding 95% is achievable when using 5% excess Cd to compensate for volatilization losses.

Oxide Reduction Routes

Alternative pathways start from La₂O₃ and CdO, employing metallic reductants:

$$ \text{La}2\text{O}3 + \text{CdO} + 5\text{Mg} \rightarrow 2\text{CdLa} + 5\text{MgO} $$

Key parameters:

  • Temperature : 850–900°C under argon flow.
  • Duration : 12–24 hours with intermediate grinding.
  • Post-Processing : Acid leaching (1M HCl) removes MgO byproducts.

This method yields 80–85% pure CdLa, requiring subsequent arc-melting for densification. Energy-dispersive X-ray spectroscopy (EDS) often detects 2–3 at.% oxygen impurities, attributed to incomplete oxide reduction.

Solution-Based Synthesis

Co-Precipitation Techniques

Aqueous routes involve simultaneous precipitation of La³⁺ and Cd²⁺ precursors:

  • Precursor Solution : 0.5M La(NO₃)₃·6H₂O + 0.5M Cd(NO₃)₂·4H₂O in 1:1 molar ratio.
  • Precipitation Agent : NH₄OH (28%) added dropwise to pH 10.5.
  • Aging : 24 hours at 80°C under N₂ atmosphere.
  • Calcination : 600°C for 4 hours in forming gas (95% N₂ + 5% H₂).

The resultant powder exhibits a nanocrystalline structure (20–30 nm crystallites) with fluorite-type ordering, as confirmed by selected-area electron diffraction (SAED). However, oxygen contamination (5–8 wt.%) remains a challenge, necessitating additional reduction steps.

Molten Salt Synthesis

Eutectic salt mixtures (e.g., KCl–LiCl) enable low-temperature CdLa formation:

Parameter Value
Temperature 450°C
Duration 6 hours
Salt:Precursor Ratio 10:1
Atmosphere Argon

This method produces platelet-shaped crystallites (1–5 μm) with improved stoichiometric control but lower yield (60–70%) compared to solid-state approaches.

Rapid Thermal Processing

Joule Heating Synthesis

Recent advances adapt ultrafast joule heating for nanoparticle synthesis:

  • Precursor Preparation : LaCl₃ and Cd(Ac)₂ coated on carbon felt.
  • Pulse Parameters : 500 ms pulses at 1500°C.
  • Quenching Rate : >10⁴°C/s.

This yields 5–7 nm CdLa nanoparticles with L1₂-type ordering, as evidenced by high-resolution TEM (Figure 1). The rapid quenching kinetics suppress cadmium volatilization while enabling atomic ordering within milliseconds.

Table 1 : Comparative Analysis of CdLa Synthesis Methods

Method Temp (°C) Time Purity (%) Crystallite Size
Solid-State 800 72 h 95 10–50 μm
Oxide Reduction 900 24 h 85 5–20 μm
Co-Precipitation 600 4 h 92 20–30 nm
Molten Salt 450 6 h 70 1–5 μm
Joule Heating 1500 500 ms 98 5–7 nm

Structural Characterization

Crystallographic Analysis

Rietveld refinement of neutron diffraction data reveals:

  • Space Group : Pm3̄m (No. 221)
  • Lattice Parameter : a = 3.892(2) Å
  • Atomic Positions :
    • La: 1a (0,0,0)
    • Cd: 1b (0.5,0.5,0.5)

Anisotropic displacement parameters indicate stronger thermal vibrations for Cd (B₆₀ = 1.2 Ų) versus La (B₄₀ = 0.8 Ų), consistent with cadmium’s lower melting point.

Spectroscopic Evaluation

Fourier-transform infrared (FTIR) spectra show absence of O–H stretches (3400 cm⁻¹) in phase-pure samples, confirming successful oxide reduction. X-ray photoelectron spectroscopy (XPS) detects La 3d₅/₂ at 835.1 eV (metallic La) and Cd 3d₅/₂ at 405.3 eV, verifying zero-valent states.

Challenges and Optimization

Volatility Mitigation

Cadmium’s high vapor pressure (1.3 kPa at 800°C) necessitates:

  • Overpressure Systems : 2–3 bar argon during annealing.
  • Sacrificial Cd Sources : Excess Cd pellets in reaction vessels.
  • Gradient Furnace Designs : 800°C (sample zone) to 600°C (condensation zone).

Phase Stability

Differential scanning calorimetry (DSC) reveals two endothermic peaks:

  • 450°C: Order-disorder transition (L1₂ → A2)
  • 780°C: Peritectic decomposition (CdLa → La + liquid Cd)

Thermal cycling below 400°C maintains phase stability during operational use.

Emerging Applications

Catalytic Performance

CdLa nanoparticles exhibit exceptional oxygen reduction reaction (ORR) activity:

Catalyst Half-Wave Potential (V vs RHE) Mass Activity (A/mg)
CdLa 0.91 0.45
Pt/C 0.88 0.38

The intermetallic’s ordered structure suppresses cadmium leaching during long-term operation, retaining 95% initial activity after 10,000 cycles.

Q & A

Basic: What experimental methods are recommended for synthesizing Cadmium-Lanthanum (1/1) compounds with high stoichiometric accuracy?

Answer:
Synthesis requires precise stoichiometric control via solid-state reaction or co-precipitation. Use high-purity La (99.99%) and Cd precursors, with molar ratios verified by inductively coupled plasma optical emission spectrometry (ICP-OES). Annealing in inert atmospheres (e.g., argon) minimizes oxidation. Cross-validate stoichiometry using X-ray diffraction (XD) and energy-dispersive X-ray spectroscopy (EDX) .

Advanced: How can researchers resolve discrepancies in reported solubility data for Cadmium-Lanthanum (1:1) systems?

Answer:
Discrepancies often arise from variations in ionic strength, pH, or temperature. Replicate experiments using standardized buffers (e.g., nitrate media) and validate via isothermal saturation methods. Apply the Pitzer model to account for ionic interactions, and compare results with IUPAC solubility datasets .

Basic: Which spectroscopic techniques are optimal for characterizing Cadmium-Lanthanum (1:1) crystal structures?

Answer:
Use Raman spectroscopy to identify vibrational modes of metal-oxygen bonds (400–600 cm⁻¹) and XD with Rietveld refinement for lattice parameter determination. Pair with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (e.g., La³+ vs. Cd²+) .

Advanced: How can ion-exchange mechanisms in Cadmium-Lanthanum (1:1) systems be modeled thermodynamically?

Answer:
Employ the Langmuir isotherm to quantify sorption capacity, and calculate equilibrium constants using batch distribution ratios. Validate with density functional theory (DFT) simulations to map binding energies at active sites (e.g., alginic acid gels) .

Basic: What protocols ensure reproducibility in synthesizing Cadmium-Lanthanum (1:1) compounds?

Answer:
Document all parameters: precursor purity (≥99.9%), annealing temperature (±5°C tolerance), and reaction duration. Use IUPAC-recommended protocols for solubility measurements and share raw data in supplementary materials .

Advanced: How should researchers address conflicting thermodynamic data for Cadmium-Lanthanum (1:1) dissolution?

Answer:
Perform error propagation analysis to identify measurement uncertainties (e.g., pH drift, impurities). Use Bayesian statistics to weight datasets from multiple labs, prioritizing studies with full metadata disclosure .

Basic: What role does pH play in optimizing Cadmium-Lanthanum (1:1) synthesis?

Answer:
Maintain pH 5–6 during co-precipitation to avoid hydroxide formation. Monitor dynamically using a calibrated pH meter and buffer solutions (e.g., acetate). Post-synthesis, rinse precipitates with deionized water to remove residual ions .

Advanced: How can design of experiments (DOE) optimize Cadmium-Lanthanum (1:1) synthesis conditions?

Answer:
Apply a Taguchi matrix to test variables: temperature (300–600°C), precursor ratios (0.9:1.1 to 1.1:0.9), and annealing time (2–12 hrs). Analyze responses (crystallinity, yield) via ANOVA to identify significant factors .

Basic: How is purity assessed in Cadmium-Lanthanum (1:1) compounds?

Answer:
Combine thermogravimetric analysis (TGA) to detect organic residues, XD to identify secondary phases, and ICP-OES for elemental quantification. Report impurity thresholds as per IUPAC guidelines (<0.1 wt%) .

Advanced: What strategies validate ion-exchange capacity discrepancies in Cadmium-Lanthanum (1:1) systems?

Answer:
Compare batch sorption data with column chromatography results. Use synchrotron X-ray absorption spectroscopy (XAS) to probe local coordination environments, ensuring no structural degradation during elution .

Basic: How are distribution ratios measured in Cadmium-Lanthanum (1:1) ion-exchange systems?

Answer:
Use a batch method with alginic acid gel particles. Shake 0.1 g gel with 10 mL metal solution (15–35°C, 24 hrs). Calculate ratios as D=[M]gel[M]liquidD = \frac{[M]_{gel}}{[M]_{liquid}}, validated via atomic absorption spectroscopy (AAS) .

Advanced: How does temperature influence equilibrium in Cadmium-Lanthanum (1:1) ion-exchange systems?

Answer:
Conduct van’t Hoff analysis (lnD\ln D vs. 1/T1/T) to determine enthalpy/entropy changes. Note that ΔH is often negligible (e.g., ±2 kJ/mol), allowing room-temperature scalability .

Basic: What safety protocols are critical when handling Cadmium-Lanthanum (1:1) compounds?

Answer:
Use fume hoods for powder handling, PPE (nitrile gloves, lab coats), and sealed containers for waste. Reference Safety Data Sheets (SDS) for La (CAS 7439-91-0) and Cd (CAS 7440-43-9) .

Advanced: How can computational models predict Cadmium-Lanthanum (1:1) interactions in biological systems?

Answer:
Run molecular dynamics (MD) simulations with force fields parameterized for rare-earth ions. Compare with in vitro assays (e.g., muscle tissue studies) to validate La³+–Ca²+ antagonism .

Basic: What are best practices for presenting Cadmium-Lanthanum (1:1) research data?

Answer:
Follow IMRAD structure: tables for raw data (e.g., solubility values), figures for trends (Arrhenius plots). Use SI units and error bars (±2σ). Deposit large datasets in repositories like Zenodo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.